molecular formula C7H12N2O5 B079804 Aspartylalanine CAS No. 13433-02-8

Aspartylalanine

Cat. No. B079804
CAS RN: 13433-02-8
M. Wt: 204.18 g/mol
InChI Key: DVUFTQLHHHJEMK-IMJSIDKUSA-N
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Description

Synthesis Analysis

The synthesis of aspartylalanine-related compounds involves various chemical reactions and methodologies. For instance, an aspartic acid-functionalized water-soluble perylene bisimide was synthesized to explore its electron-transfer reactions in aqueous solutions, highlighting the adaptability of aspartic acid derivatives in synthesizing complex molecules (Zhong et al., 2013). Furthermore, synthetic strategies have been developed for aspartic and α-methylaspartic acids via Ni(II) complexes with Schiff bases, showcasing innovative approaches to amino acid synthesis (Belokon’ et al., 1991).

Molecular Structure Analysis

The molecular structure of aspartylalanine and related compounds reveals intricate details about their functional capabilities. For instance, the crystal structure of yeast aspartyl-tRNA synthetase complexed with tRNA(Asp) provides insights into the recognition and catalytic mechanisms at the molecular level, crucial for understanding the role of aspartic acid in protein synthesis (Ruff et al., 1991).

Chemical Reactions and Properties

Aspartylalanine and its derivatives undergo various chemical reactions, contributing to their diverse properties. For example, deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides contribute to protein degradation, a critical aspect of understanding protein stability and function (Geiger & Clarke, 1987).

Physical Properties Analysis

The physical properties of aspartylalanine-related compounds, such as their solubility, stability, and phase behavior, are essential for their application in various fields. The synthesis and structural analysis of aspartyl-tRNA synthetase from Pyrococcus kodakaraensis underscore the importance of physical properties in understanding enzyme function and stability (Schmitt et al., 1998).

Chemical Properties Analysis

The chemical properties of aspartylalanine, including reactivity, chemical stability, and interaction with other molecules, are pivotal in biochemical processes. The study of N-acetyl-L-aspartic acid's literature review highlights the compound's prominence in NMR spectroscopic studies of the brain, indicating its chemical significance in neurological research (Birken & Oldendorf, 1989).

Scientific Research Applications

  • Effects on Brain Amino Acid Uptake : Aspartame-derived phenylalanine was found to potentially affect brain amino acid uptake, with studies using positron emission tomography (PET) indicating a decrease in amino acid transport rate constant in human subjects after ingestion of aspartame (Koeppe et al., 1991).

  • Enzymatic Production of Aspartame Precursor : The enzymatic synthesis of an aspartame precursor in an aqueous/organic biphasic medium showed a higher yield of the precursor, demonstrating the potential for more cost-effective industrial-scale production of aspartame (Murakami et al., 2000).

  • Safety Evaluation of Aspartame : Comprehensive reviews of aspartame's absorption, metabolism, toxicology, and epidemiological studies concluded that it is safe at current consumption levels, with no credible evidence of carcinogenicity or neurotoxic effects (Magnuson et al., 2007).

  • Therapeutic Applications of Excitatory Amino Acid Antagonists : Research into antagonists of excitatory amino acids like aspartate suggests potential therapeutic uses in neurology and psychiatry, particularly for epilepsy and motor system disorders (Meldrum, 1985).

  • Impact on Oxidative Stress in Erythrocytes : A study indicated that long-term consumption of aspartame (Aspartylalanine component) could lead to oxidative stress in rat erythrocytes, suggesting potential adverse health effects (Prokić et al., 2014).

  • Cellular Uptake and Trafficking of Nanoparticles : Research into nanoparticle science, including the study of aspartame-derived peptides, provides insights into their cellular uptake and intracellular trafficking, with implications for nanomedicine and potential health effects (Foroozandeh & Aziz, 2018).

  • Molecular Dynamics of Peptide Carboxylate Hydration : Studies on the hydration of carboxylate groups in peptides, including aspartylalanine, provide insights into solvation properties, relevant for understanding the biochemical interactions of these compounds (Liang & Walsh, 2006).

  • Effect on Oncogene and Suppressor Gene Expressions : Aspartame consumption, including its component aspartylalanine, was shown to impact the expression of key oncogenes and tumor suppressor genes, suggesting biological effects even at recommended doses (Gombos et al., 2007).

  • Influence on Intestinal Injury and Inflammatory Response : Aspartate, a component of aspartylalanine, was studied for its potential to alleviate intestinal injury and modulate inflammatory responses in pigs, offering insights into nutritional and therapeutic applications (Wang et al., 2017).

  • Metabolomic Responses in Plants : The foliar application of aspartic acid, a component of aspartylalanine, on tomato plants showed significant physiological and metabolomic responses, indicating its potential use in agriculture (Alfosea-Simón et al., 2021).

Future Directions

The future directions of Aspartylalanine research could involve further exploration of its role in the β-alanine synthesis . Additionally, the influence of solvation on the conformation of the dipeptide aspartylalanine could be investigated using different force-fields .

properties

IUPAC Name

(3S)-3-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c1-3(7(13)14)9-6(12)4(8)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUFTQLHHHJEMK-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928569
Record name 3-Amino-4-[(1-carboxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspartylalanine

CAS RN

13433-02-8
Record name Aspartylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13433-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Aspartylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-[(1-carboxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
Y Yuasa, A Nagakura, H Tsuruta - Journal of agricultural and food …, 2001 - ACS Publications
Four isomers of the l-aspartyl-d-alanine fenchyl esters were prepared as potential peptide sweeteners. l-Aspartyl-d-alanine (+)-α-fenchyl ester and l-aspartyl-d-alanine (−)-β-fenchyl …
Number of citations: 12 pubs.acs.org
ST Cheung, R Lim - Biochimica et Biophysica Acta (BBA)-General Subjects, 1979 - Elsevier
… In the present study we have isolated and identified two new acidic dipeptides, 7-glutamylaspartic acid and a-aspartylalanine, from the pig brain. … Synthetic a-aspartylalanine and fi-aspartylalanine …
Number of citations: 17 www.sciencedirect.com
EG Burton, GL Schoenhard, JA Hill, RE Schmidt… - The Journal of …, 1989 - Elsevier
… ßAspartylglycine and ß-aspartylalanine are formed dur ing exhaustive enzymic digestion of several proteins (22, 23), including collagen and hemoglobin. Thus, uri nary ß-…
Number of citations: 11 www.sciencedirect.com
I Nagatsu, T Nagatsu, T Yamamoto, GG Glenner… - … et Biophysica Acta (BBA …, 1970 - Elsevier
… The purified enzyme hydrolyzed aL-glutamyl fl-naphthylamide, aL-aspartyl fl-naphthylamide, and aspartylalanine, which indicated that this enzyme preferentially hydrolyzes N-terminal …
Number of citations: 164 www.sciencedirect.com
FR Van Der Leij, GW Welling - Journal of Chromatography B: Biomedical …, 1986 - Elsevier
… A method to separate the dipeptides P-aspartylalanine, … Incubation of P-aspartylalanine with faecal enzyme of a healthy human volunteer, followed by chromatography …
Number of citations: 6 www.sciencedirect.com
T Liang, TR Walsh - Physical Chemistry Chemical Physics, 2006 - pubs.rsc.org
… zwitterion and also a dipeptide, aspartylalanine (DA), in liquid … the dipeptide DA since aspartylalanine contains two different … of aspartylalanine that we have found using Amoebapro. …
Number of citations: 42 pubs.rsc.org
K TITSNI, H YOSHIKAWA, K SATAKE - The Journal of Biochemistry, 1956 - jstage.jst.go.jp
… DNP serum albumin(12N HCl, 37• K, 10days) gave a brownish unidentifiable spot on a paper chromatogram, together with three main spots of DNP aspartic acid, DNP-aspartylalanine …
Number of citations: 10 www.jstage.jst.go.jp
GW Welling, GJJ Stege… - Microbial Ecology in …, 1988 - Taylor & Francis
… Degradation of p-aspartylalanine by incubation with an enzyme preparation from Bacteroides splanchnicus, measured with reversed-phase HPLC. (A) 0 h; no degradation, (B) 6 h; 12.6 …
Number of citations: 13 www.tandfonline.com
EE Haley, BJ Corcoran, FE Dorer, DL Buchanan - Biochemistry, 1966 - ACS Publications
Edward E. Haley, Betty J. Corcoran, Frederic E. Dorer, and Donald L. Buchanan abstract: In a search for the source of ß-aspartyl oligopeptides in urine we have analyzed exhaustive …
Number of citations: 69 pubs.acs.org
AMA PISTORIUS, PJTA GROENEN… - International Journal of …, 1993 - Wiley Online Library
… In this report, we describe a study on the formation of succinimides in aspartylalanine-containing peptides, which correspond with the sequence around Asplsl in bovine xA-crystallin. …
Number of citations: 13 onlinelibrary.wiley.com

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